N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, introduction of the tetrazole ring, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, 2-methylpropyl ester
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)aniline
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- cis-endo-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonsäure-anhydrid .
Uniqueness
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to its combination of a bicyclic structure and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N5O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)24-22-18(21-23-24)14-5-7-15(8-6-14)19(25)20-11-17-10-13-3-4-16(17)9-13/h3-8,12-13,16-17H,9-11H2,1-2H3,(H,20,25) |
InChI Key |
YLNKPCJDSSYAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
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